6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol
Description
6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, a hydroxyl group, and a thioether linkage
Properties
IUPAC Name |
4-amino-2-[2-(4-methylphenyl)sulfanylethylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-2-4-10(5-3-9)18-6-7-19-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGUBGYCOVXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the thioether and amino groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine ring or the thioether linkage.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s thioether and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-({2-[(4-chlorophenyl)thio]ethyl}thio)-4-pyrimidinol
- 6-amino-2-({2-[(4-fluorophenyl)thio]ethyl}thio)-4-pyrimidinol
- 6-amino-2-({2-[(4-bromophenyl)thio]ethyl}thio)-4-pyrimidinol
Uniqueness
6-amino-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
